molecular formula C16H22N2O4 B7984613 (R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester

(R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7984613
M. Wt: 306.36 g/mol
InChI Key: JBLIGRCBWBJOTO-CQSZACIVSA-N
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Description

®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring, a carboxylic acid group, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amine group on the piperidine ring, followed by the introduction of the carboxymethyl group through alkylation reactions. The final step often includes esterification with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of protecting groups and selective deprotection steps is crucial to avoid side reactions and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl ester group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters and other biologically active molecules.

Medicine

In medicine, ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific receptors or enzymes.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid methyl ester
  • ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid ethyl ester
  • ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid propyl ester

Uniqueness

Compared to its analogs, ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester offers unique properties due to the presence of the benzyl ester group. This group can influence the compound’s lipophilicity, stability, and binding affinity to molecular targets, making it distinct in its applications and effects.

Properties

IUPAC Name

2-[methyl-[(3R)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-17(11-15(19)20)14-8-5-9-18(10-14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLIGRCBWBJOTO-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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